![molecular formula C12H14FNO3 B1490409 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid CAS No. 2038889-17-5](/img/structure/B1490409.png)
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
Overview
Description
2-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid, commonly referred to as FDOPA, is a synthetic compound with a wide range of applications in scientific research. FDOPA is a fluorinated analogue of the naturally occurring amino acid L-DOPA, which is used to treat Parkinson's disease. FDOPA has unique properties that make it suitable for use in a variety of laboratory experiments and scientific research applications.
Scientific Research Applications
Process Development and Scale-Up
Research has been conducted on the scalable synthesis of benzoxazepine-containing kinase inhibitors, highlighting the significance of benzoxazepine cores in drug development. The process involves the development of routes for the preparation of key starting materials and the telescoped synthesis of target compounds, demonstrating the practicality of synthesizing benzoxazepine derivatives on a large scale (Naganathan et al., 2015).
Solid Support Synthesis
The solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones using SNAr methodology showcases the efficiency and flexibility of this approach in producing high-purity benzoxazepine derivatives, indicating its potential for creating diverse chemical libraries (Ouyang et al., 1999).
Synthesis and Transformations
The synthesis and transformations of fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine derivatives have been explored, revealing the versatility of dibenzoxazepine compounds in generating a variety of heterocyclic structures through reactions with difluorocarbene (Novikov et al., 2005).
Organocatalytic Asymmetric Reactions
The development of organocatalyzed asymmetric reactions for synthesizing chiral benzoxazepine derivatives with high enantioselectivity has been reported. Such reactions are important for the creation of compounds with potential medicinal applications, emphasizing the role of benzoxazepines in the development of chiral drugs (Li et al., 2019).
Novel Synthetic Approaches
Innovative synthetic methods have been developed for constructing benzoxazepine frameworks, including the use of biomass-involved strategies and metal-free conditions. These approaches offer efficient routes to synthesize diverse benzoxazepine derivatives, contributing to the advancement of green chemistry and sustainable practices in chemical synthesis (Zhang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may interact with targets involved in neuronal signaling .
Mode of Action
It is known that similar compounds can inhibit seizure activity, indicating that they may modulate neuronal excitability .
Biochemical Pathways
Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may affect pathways involved in neuronal signaling .
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activities, suggesting that they may modulate neuronal excitability .
Biochemical Analysis
Biochemical Properties
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . This interaction is crucial as TNIK is a potential target for the treatment of colorectal cancer. The compound exhibits selective inhibition of TNIK, thereby influencing the Wnt/β-catenin signaling pathway and potentially affecting cancer cell proliferation and migration .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the Wnt/β-catenin pathway, which is critical for cell proliferation, differentiation, and apoptosis . The compound also affects gene expression by modulating the activity of transcription factors involved in this pathway. Additionally, it impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in the Wnt/β-catenin signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective binding interactions with TNIK. This binding inhibits the kinase activity of TNIK, leading to the suppression of downstream signaling events in the Wnt/β-catenin pathway . The inhibition of TNIK results in decreased phosphorylation of β-catenin, thereby reducing its transcriptional activity and subsequent gene expression . This molecular mechanism is pivotal in the compound’s potential anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its inhibitory activity on TNIK over extended periods, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent inhibition of TNIK, with higher doses resulting in more significant suppression of the Wnt/β-catenin pathway . At high doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Therefore, careful dosage optimization is essential for its potential therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt/β-catenin signaling. It interacts with enzymes and cofactors that modulate the phosphorylation and degradation of β-catenin . The compound’s influence on metabolic flux and metabolite levels is significant, as it alters the balance of key metabolites involved in cell proliferation and differentiation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in tissues where the Wnt/β-catenin pathway is active . Its localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity and function are affected by its localization, as it interacts with TNIK and other components of the Wnt/β-catenin pathway within these compartments . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .
properties
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-8(12(15)16)14-4-5-17-11-3-2-10(13)6-9(11)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPUMJSWOZLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCOC2=C(C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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